Altronic acid

Description

Molecular Structure and Formula

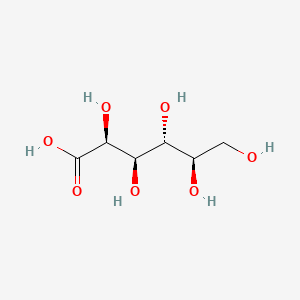

Altronic acid is a six-carbon carboxylic acid with the molecular formula C₆H₁₂O₇ and a molecular weight of 196.16 g/mol . Its IUPAC name, (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid , reflects the sequential hydroxyl groups on the carbon backbone and the carboxylic acid terminus. The SMILES notation OCC@HC@HC@HC@@HO encodes its stereochemistry, while the InChIKey RGHNJXZEOKUKBD-AIHAYLRMSA-N uniquely identifies its 3D conformation.

Table 1: Key Molecular Descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₇ | |

| Molecular Weight | 196.16 g/mol | |

| CAS Registry Number | 24871-35-0 (D-enantiomer) | |

| XLogP3-AA | -3.4 |

Stereochemistry and Conformational Analysis

The molecule contains four defined stereocenters at C2, C3, C4, and C5, rendering it chiral. The D-enantiomer predominates in biological systems, such as in Escherichia coli metabolism. Conformational flexibility arises from rotational freedom around C-C bonds, but intramolecular hydrogen bonding between hydroxyl groups stabilizes specific conformers. The γ-lactone derivative (C₁₈H₄₂O₆Si₄) , formed via intramolecular esterification, demonstrates its propensity for cyclic conformations.

Physical Properties and Spectroscopic Characteristics

This compound is a crystalline solid with a predicted density of 1.763 g/cm³ and a boiling point of 673.6°C . Key spectroscopic features include:

Infrared (IR) Spectroscopy

- O-H Stretch : Broad absorption at 2500–3350 cm⁻¹ (carboxylic acid dimer).

- C=O Stretch : Strong peak at 1700–1720 cm⁻¹ .

- C-O Stretch : Bands at 1025–1200 cm⁻¹ (hydroxyl-bearing carbons).

Nuclear Magnetic Resonance (NMR)

- ¹³C NMR :

- ¹H NMR :

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.763 ± 0.06 g/cm³ | |

| Boiling Point | 673.6 ± 55.0 °C | |

| Topological Polar SA | 138 Ų |

Acid-Base Properties and Reactivity

This compound exhibits moderate acidity with a predicted pKa of 3.35 , consistent with α-hydroxy carboxylic acids. It acts as a Brønsted acid, donating protons to form the conjugate base D-altronate (C₆H₁₁O₇⁻) . Reactivity highlights include:

- Esterification : Forms trimethylsilyl (TMS) derivatives, e.g., γ-lactone-4TMS (C₁₈H₄₂O₆Si₄ ).

- Lactonization : Intramolecular cyclization produces γ-lactone under acidic conditions.

- Metal Chelation : Binds divalent cations (e.g., Ca²⁺, Mg²⁺) via hydroxyl and carboxylate groups.

Table 3: Comparative pKa Values of Related Acids

| Compound | pKa | Source |

|---|---|---|

| This compound | 3.35 | |

| Gluconic Acid | 3.86 | |

| Citric Acid | 3.13 |

Propriétés

Numéro CAS |

24871-35-0 |

|---|---|

Formule moléculaire |

C6H12O7 |

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |

Clé InChI |

RGHNJXZEOKUKBD-AIHAYLRMSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

SMILES isomérique |

C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Altronic acid |

Origine du produit |

United States |

Méthodes De Préparation

Transition Metal-Catalyzed Oxidation

Transition metal catalysts, particularly in combination with nitrous acid or nitrite, have been widely employed for oxidizing aldoses to aldonic acids. For D-altronic acid synthesis, D-altrose serves as the substrate, with air or oxygen as the oxidizing agent. A representative protocol involves dissolving D-altrose in an aqueous solution containing a catalytic system of cobalt(II) acetate and sodium nitrite at 50–70°C. The reaction proceeds via a free-radical mechanism, where nitrous acid generates reactive oxygen species that facilitate the selective oxidation of the aldehyde group to a carboxylic acid.

Optimization Insights :

- Temperature : Elevated temperatures (60–70°C) enhance reaction rates but risk over-oxidation to aldaric acids.

- pH Control : Maintaining a pH of 8–9 with sodium hydroxide minimizes side reactions, achieving >85% conversion.

- Catalyst Loading : A 1:2 molar ratio of cobalt to nitrite maximizes yield while preventing metal leaching.

Gold Nanoparticle-Catalyzed Oxidation

Hydrotalcite-supported gold nanoparticles (Au/HT) have emerged as a robust heterogeneous catalyst for aldose oxidation under mild conditions. In this method, D-altrose is reacted with molecular oxygen (1–3 bar) in water at 80°C for 6–12 hours. The Au/HT system exhibits exceptional selectivity (>95%) due to its ability to stabilize the reaction intermediate and prevent further oxidation.

Key Advantages :

- Base-Free Conditions : Unlike traditional methods requiring alkaline media, Au/HT operates at neutral pH, simplifying downstream purification.

- Reusability : The catalyst retains >90% activity after five cycles, attributed to hydrotalcite’s structural stability.

Table 1: Comparative Performance of Catalytic Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Transition Metal | Co(II)/NaNO₂ | 60 | 8 | 87 | 82 |

| Gold Nanoparticles | Au/HT | 80 | 6 | 94 | 96 |

Microbial Fermentation Approaches

Semi-Continuous Production Using Pseudomonas fragi

Pseudomonas fragi TCCC11892, a strain adept at oxidizing aldoses, has been harnessed for D-altronic acid biosynthesis. Cells are immobilized in a bioreactor with D-altrose (100 g/L) and aerated at 0.5 vvm. The process operates semi-continuously, with product removal and substrate replenishment every 48 hours.

Critical Parameters :

Waste-Based Media Optimization

To reduce costs, cheese whey permeate has been substituted for synthetic media. P. fragi metabolizes lactose in whey to generate lactobionic acid, with adaptive pathways enabling concurrent D-altronic acid production at 45 g/L.

Table 2: Microbial Fermentation Outcomes

| Substrate | Strain | Productivity (g/L/h) | Purity (%) |

|---|---|---|---|

| D-Altrose | P. fragi TCCC11892 | 2.1 | 98 |

| Cheese Whey | P. fragi TCCC11892 | 0.9 | 95 |

Enzymatic Synthesis Strategies

Aldose Dehydrogenase Systems

Recombinant aldose dehydrogenases (ALDHs) from Gluconobacter oxydans have been cloned into E. coli for whole-cell biocatalysis. Cells are lysed to extract ALDH, which is then immobilized on silica gel. The enzyme oxidizes D-altrose to D-altronic acid with NAD⁺ cofactor regeneration via a coupled glucose dehydrogenase system.

Performance Metrics :

- Turnover Frequency : 12.4 s⁻¹, surpassing free-enzyme systems by 40%.

- Scale-Up : Pilot-scale reactors (100 L) achieve 78% yield, though enzyme cost remains a barrier.

Comparative Analysis of Methodologies

Efficiency and Scalability

Chemical methods excel in speed and yield but require costly catalysts and generate metal waste. Microbial fermentation offers sustainability and mild conditions but faces challenges in downstream separation. Enzymatic routes provide high enantiomeric excess (>99%) yet struggle with economic viability at scale.

Environmental Impact

Life-cycle assessments favor microbial systems, which reduce energy consumption by 60% compared to catalytic oxidation. However, aqueous-phase Au/HT processes minimize solvent use, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions: Altronic acid undergoes several types of chemical reactions, including:

Oxidation: The primary reaction for the synthesis of d-altronic acid.

Reduction: this compound can be reduced to form other sugar alcohols.

Substitution: Various substitution reactions can occur at the hydroxyl groups of d-altronic acid.

Common Reagents and Conditions:

Oxidation: Oxygen in an alkaline solution is commonly used for the oxidation of sedoheptulose to d-altronic acid.

Reduction: Reducing agents such as sodium borohydride can be used to reduce d-altronic acid to sugar alcohols.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions at the hydroxyl groups.

Major Products Formed:

Oxidation: this compound itself is the major product.

Reduction: Sugar alcohols such as d-altritol.

Substitution: Acetylated derivatives of d-altronic acid.

Applications De Recherche Scientifique

Altronic acid has several scientific research applications, including:

Chemistry:

- Used as a precursor in the synthesis of other sugar acids and alcohols.

- Employed in the study of carbohydrate chemistry and metabolism.

Biology:

- Acts as a metabolite in the pentose and glucuronate interconversions pathway.

- Studied for its role in bacterial metabolism, particularly in Escherichia coli .

Medicine:

- Investigated for its potential therapeutic applications in metabolic disorders.

- Used in the development of diagnostic assays for metabolic pathways.

Industry:

- Utilized in the production of biodegradable polymers and other materials.

- Employed in the food industry as a potential additive for its metabolic properties.

Mécanisme D'action

The mechanism of action of d-altronic acid involves its role as a metabolite in various biochemical pathways. It acts as a substrate for specific enzymes, such as d-altronic acid dehydrogenase, which catalyzes its conversion to other metabolites. The molecular targets and pathways involved include the pentose and glucuronate interconversions pathway, where d-altronic acid is converted to other sugar acids and alcohols .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Aldonic Acids

Structural and Functional Overview

Altronic acid belongs to the aldonic acid family, characterized by a carboxylic acid group and multiple hydroxyl groups on a carbon chain. Below is a comparative analysis with its isomers and related compounds:

Table 1: Comparative Properties of this compound and Related Compounds

Enzymatic Pathways and Cofactor Dependencies

- This compound requires iron for the activation of its dehydratase, distinguishing it from gluconic acid, which relies on magnesium-dependent enzymes .

- Unlike gulonic acid, which is central to vitamin C synthesis in eukaryotes, this compound is primarily microbial and linked to the Entner-Doudoroff pathway .

- Tagaturonate dehydrogenase (EC 1.1.1.58) is unique to this compound metabolism, enabling its conversion into downstream metabolites .

Natural Occurrence and Industrial Relevance

- This compound is a minor component in plant extracts (e.g., 0.65% in Pithecellobium dulce seeds) compared to dominant compounds like D-turanose (55.8%) .

- Gluconic acid dominates industrial applications due to its role in food preservation and concrete admixtures, whereas this compound remains niche, primarily studied in microbial physiology .

Metabolic and Physiological Roles

- Bacterial Adaptation : this compound dehydratase (encoded by uxaA) is critical for E. coli survival under phage pressure and nutrient stress .

Q & A

Q. How can Altronic acid be reliably distinguished from structurally similar polyhydroxy carboxylic acids in experimental samples?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemistry of hydroxyl groups, as this compound (a C6 aldonic acid) has a distinct configuration compared to isomers like mannonic or gluconic acid . Enzymatic assays with substrate-specific dehydrogenases (e.g., Altronic dehydrogenase) can further confirm identity by measuring NADH oxidation rates in the presence of tagaturonic acid .

Q. What experimental techniques are optimal for quantifying this compound in plant or bacterial metabolites?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for sensitive quantification. For example, in lettuce extracts, this compound was identified via retention time matching and fragmentation patterns, with a detection limit of 0.01% w/w . Enzymatic colorimetric assays using purified Altronic dehydrogenase can also be employed for kinetic analysis .

Q. What is the role of this compound in bacterial carbohydrate metabolism?

- Methodological Answer : In E. coli, this compound is an intermediate in the oxidative pathway of galacturonate. It is produced via the reduction of tagaturonic acid by Altronic dehydrogenase (NADH-dependent) and subsequently dehydrated to form 2-keto-3-deoxy-D-altronate, a precursor for the tricarboxylic acid cycle . Knockout strains lacking Altronic dehydrogenase can be used to validate this pathway .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity of Altronic dehydrogenase across studies?

- Methodological Answer : Discrepancies (e.g., variable DPNH oxidation rates ) may arise from differences in substrate purity, enzyme concentration, or assay pH. Standardize protocols by:

- Using HPLC-purified substrates (e.g., D-tagatose) to eliminate contaminants.

- Pre-treating enzymes with iron(II) sulfate, as Altronic dehydrogenase requires Fe²⁺ for activation .

- Replicate conditions from Hickman & Ashwell (1960), including 37°C incubation and Tris-HCl buffer (pH 7.4) .

Q. What strategies optimize the experimental design for studying this compound’s metabolic flux in vivo?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-galacturonate) combined with metabolomics to trace this compound production in bacterial cultures . Use chemostat systems to control growth conditions and minimize external variability. For kinetic modeling, integrate data from enzyme assays (Km for Altronic dehydrogenase = 0.038 µmol DPNH/min ) and transcriptomics to correlate gene expression with metabolite levels.

Q. How do metal ions influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : this compound chelates divalent cations (e.g., Fe²⁺, Mg²⁺), which can alter its degradation rate. Use inductively coupled plasma mass spectrometry (ICP-MS) to monitor metal concentrations. For stability studies, buffer solutions with EDTA to sequester free ions, and compare degradation half-lives under aerobic vs. anaerobic conditions .

Q. What computational tools are effective for predicting this compound’s interactions with enzymes or transporters?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model this compound’s binding to Altronic dehydrogenase, using crystal structures of homologous enzymes (e.g., PDB ID: 1K3P). Validate predictions with site-directed mutagenesis of active-site residues (e.g., His-152 in E. coli) .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound yields across bacterial strains?

- Methodological Answer : Conduct genomic sequencing to identify mutations in the uxaC gene (encoding Altronic dehydrogenase) . Use ANOVA to statistically compare yields between wild-type and mutant strains, controlling for growth phase and carbon source. Report data with standard deviations (e.g., 0.038 ± 0.002 µmol DPNH oxidized/min ).

Q. What validation steps ensure the accuracy of this compound detection in complex matrices?

- Methodological Answer : Spike recovery experiments with known this compound concentrations (e.g., 0.1–10 µM) should achieve 90–110% recovery in plant extracts . Use tandem MS (MS/MS) to confirm fragmentation patterns and exclude isobaric interferences.

Ethical and Reporting Standards

Q. How to document this compound research in compliance with ALCOA+ principles?

- Methodological Answer : Ensure data are Attributable, Legible, Contemporaneous, Original, and Accurate (ALCOA+). For enzyme assays, record raw spectrophotometric readings, calibration curves, and instrument settings. Archive chromatograms and NMR spectra in repositories like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.